molecular formula C10H10ClN3S B2466807 5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 632292-08-1

5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2466807
CAS No.: 632292-08-1
M. Wt: 239.72
InChI Key: SSFULKQKWCUWBI-UHFFFAOYSA-N
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Description

5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a thiol group, and a chlorinated methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-4-methylbenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The chlorine atom in the methylphenyl group can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or ammonia are employed under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The triazole ring may also interact with biological receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 3-chloro-4-methylphenylthiourea
  • 4-chloro-3-methylphenol

Uniqueness

5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a triazole ring and a thiol group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S/c1-6-3-4-7(5-8(6)11)9-12-13-10(15)14(9)2/h3-5H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFULKQKWCUWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=S)N2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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